4-Thiazolebutanol
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Overview
Description
4-Thiazolebutanol is a heterocyclic organic compound that features a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolebutanol can be achieved through various methods. One common approach involves the reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring. Another method includes the use of green chemistry approaches, such as microwave irradiation and the use of green solvents, to minimize environmental impact .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that combine simple chemicals like ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions. These methods are designed to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolebutanol undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Thiazolebutanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and rubber vulcanization agents
Mechanism of Action
The mechanism of action of 4-Thiazolebutanol involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions with proteins and enzymes, thereby modulating their activity. The compound can inhibit microbial growth by interfering with essential enzymatic processes .
Comparison with Similar Compounds
Thiazole: A basic scaffold found in many natural products and synthetic drugs.
Benzothiazole: Known for its applications in the development of antimicrobial and anticancer agents.
Thiazolidine: A reduced form of thiazole with different biological activities
Uniqueness of 4-Thiazolebutanol: this compound stands out due to its unique combination of a thiazole ring and a butanol side chain, which enhances its solubility and bioavailability. This structural feature makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
79685-57-7 |
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Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
4-(1,3-thiazol-4-yl)butan-1-ol |
InChI |
InChI=1S/C7H11NOS/c9-4-2-1-3-7-5-10-6-8-7/h5-6,9H,1-4H2 |
InChI Key |
MXRILYGHQGAJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CCCCO |
Origin of Product |
United States |
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